molecular formula C8H10ClF3N2 B1435620 (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1956436-92-2

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1435620
CAS No.: 1956436-92-2
M. Wt: 226.62 g/mol
InChI Key: VZQRQAYJADKYOZ-JEDNCBNOSA-N
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Description

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties. The compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring substituted with a trifluoromethyl group.

    Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction.

    Chirality Induction: The (S)-configuration is achieved using chiral catalysts or starting materials.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride
  • 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid

Uniqueness

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. The presence of the trifluoromethyl group also enhances its chemical stability and reactivity compared to similar compounds.

Properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRQAYJADKYOZ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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